Glycyl-arginyl-glycyl-aspartyl-seryl-proline
Overview
Description
Glycyl-arginyl-glycyl-aspartyl-seryl-proline is a synthetic linear peptide known for its role as an integrin inhibitor. This compound is often used in scientific research due to its ability to inhibit the adherence of tumor cells to endothelial cells of blood vessels, thus limiting metastasis . It is also used to modify the surface of cardiovascular implants to promote endothelialization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycyl-arginyl-glycyl-aspartyl-seryl-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: Each amino acid is coupled to the growing chain using reagents such as N,N’-dicyclohexylcarbodiimide (DCCI) and 1-hydroxybenzotriazole (HOBt).
Deprotection: Temporary protecting groups, such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), are removed to expose the reactive amine group for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient production of large quantities of the peptide.
Chemical Reactions Analysis
Types of Reactions
Glycyl-arginyl-glycyl-aspartyl-seryl-proline can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine or cysteine residues if present in the peptide sequence.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid analogs can be introduced during the SPPS process.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
Glycyl-arginyl-glycyl-aspartyl-seryl-proline has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in cell adhesion and migration, particularly in cancer metastasis.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Mechanism of Action
Glycyl-arginyl-glycyl-aspartyl-seryl-proline exerts its effects by binding to integrin receptors on the surface of cells. This binding inhibits the interaction between integrins and extracellular matrix proteins, thereby preventing cell adhesion and migration . The molecular targets include various integrin subtypes, and the pathways involved are related to cell signaling and cytoskeletal rearrangement .
Comparison with Similar Compounds
Similar Compounds
Glycyl-arginyl-glycyl-aspartyl-serine: Similar in structure but lacks the proline residue.
Glycyl-arginyl-glycyl-aspartyl-seryl-lysine: Contains an additional lysine residue, which can affect its binding properties.
Uniqueness
Glycyl-arginyl-glycyl-aspartyl-seryl-proline is unique due to its specific sequence, which provides a balance of hydrophilic and hydrophobic properties, making it effective in inhibiting integrin-mediated cell adhesion .
Properties
IUPAC Name |
1-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEDOEBWPRVVSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N9O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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